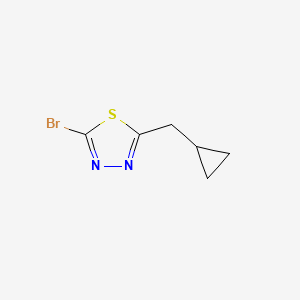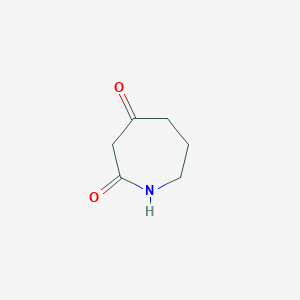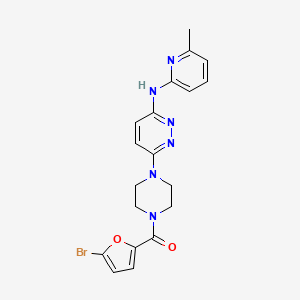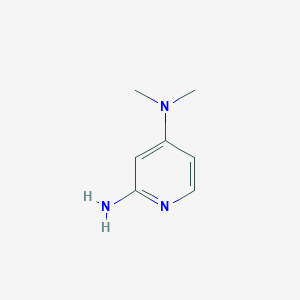
4-N,4-N-dimethylpyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-N,4-N-dimethylpyridine-2,4-diamine” is a chemical compound with the CAS number 50426-31-8 . It is also known as N,N-Dimethylpyridin-4-amine or DMAP . This compound is a derivative of pyridine and is of interest due to its basicity, which is higher than that of pyridine .
Synthesis Analysis
The synthesis of DMAP can be achieved in a two-step procedure from pyridine. Pyridine is first oxidized to 4-pyridylpyridinium cation, which then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of DMAP is (CH3)2NC5H4N . This structure indicates that it is a derivative of pyridine with a dimethylamino group attached.Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a molecular weight of 122.17 . It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Applications De Recherche Scientifique
High Glass Transition and Thermal Stability Polymers
A study by Wang et al. (2008) introduced a new diamine monomer containing heterocyclic pyridine and triphenylamine groups for the synthesis of novel polyimides. These materials exhibited high glass transition temperatures, excellent thermal stability, and mechanical properties, and were soluble in various organic solvents. The polymers could be cast into self-standing films with high tensile modulus and showed strong orange fluorescence upon protonation, indicating potential applications in advanced optoelectronic devices Wang et al., 2008.
Novel Organosoluble Polymers
Liaw et al. (2007) synthesized a diamine containing a pyridine heterocyclic group and a pyrene substituent, leading to the development of poly(pyridine−imide) polymers. These polymers were highly soluble, exhibited good thermal stability, and could be processed into flexible and tough films. Their optical properties included strong orange fluorescence after protonation, suggesting their utility in fluorescent labeling and sensing applications Liaw et al., 2007.
Electrochromic and Fluorescent Polymeric Materials
Research by Wang et al. (2008) focused on a novel diamine for creating poly(pyridine-imide) that acted as an "off–on" fluorescent switcher for acids, demonstrating potential for sensor applications. The polymer film exhibited excellent thermal stability and mechanical properties, along with unique electrochromic capabilities Wang et al., 2008.
Synthesis and Applications of Fluorinated Polyamides and Polyimides
Several studies explored the synthesis of fluorinated polyamides and polyimides containing pyridine moieties for applications requiring low dielectric constants, moisture absorption, and high transparency. These materials showed high thermal stability, making them suitable for electronic and optoelectronic applications Liu et al., 2013.
Advanced Aromatic Polyamides and Polyimides
Yang and Lin (1995) synthesized aromatic polyamides and polyimides using a unique diamine, demonstrating amorphous nature, excellent solubility in polar solvents, and outstanding thermal properties. These materials could be used in high-performance engineering applications due to their combination of solubility, thermal stability, and mechanical strength Yang & Lin, 1995.
Mécanisme D'action
The mechanism of action of DMAP in esterification involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Orientations Futures
DMAP-based ionic liquids have been synthesized and used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly and requires only minimum catalyst loading .
Relevant Papers Several relevant papers were found during the search. They include studies on the use of DMAP as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics , and the evaluation of physical properties of DMAP-based ionic liquids via molecular dynamics simulations . These papers provide valuable insights into the properties and potential applications of DMAP.
Propriétés
IUPAC Name |
4-N,4-N-dimethylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNABCLVCJRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50426-31-8 |
Source


|
| Record name | 4-N,4-N-dimethylpyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



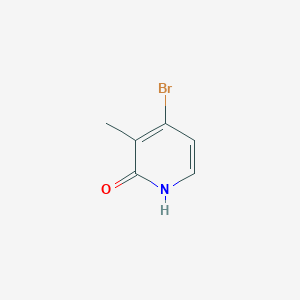
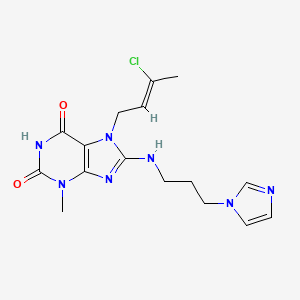

![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)



![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2853633.png)
